(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
Description
This compound features a cyclopentane backbone with three critical substituents:
- A carboxylic acid group at position 1.
- A fluoro substituent and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 3.
- Stereochemistry: The (1R,3R) configuration ensures specific spatial orientation, influencing biological interactions and physicochemical properties.
The Boc group enhances stability during synthesis, while fluorine modulates electronic effects and metabolic resistance.
Properties
IUPAC Name |
(1R,3R)-3-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-11(2,3)18-10(17)14-7-12(13)5-4-8(6-12)9(15)16/h8H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOOWEMZXCWWMZ-PRHODGIISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]1(CC[C@H](C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclopentane ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme mechanisms or as intermediates in the synthesis of biologically active molecules.
Medicine
Pharmaceutical research utilizes this compound in the design and synthesis of potential drug candidates. Its structural features are beneficial in the development of molecules with specific biological activities.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials, leveraging its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid depends on its specific application. In pharmaceutical contexts, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and metabolic stability, while the Boc-protected amino group can be deprotected to reveal a reactive amine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
- Core Structure : The target and most analogs use cyclopentane, while employs cyclopropane, which increases ring strain and reactivity.
- Substituents : The Boc group in the target and contrasts with phenylselanyl in , which introduces selenium-based toxicity concerns. Fluorine appears in the target and , enhancing electronegativity and metabolic stability.
- Stereochemistry : The (1R,3R) configuration distinguishes the target from ’s (1R,3S) isomer, which may alter receptor binding or solubility.
Key Observations :
Physicochemical Properties
Table 3: Property Comparison
Key Observations :
Spectroscopic Data
- ¹⁹F NMR: The target’s fluorine resonance is expected near −88 to −91 ppm (cf. ’s −84 to −91 ppm ), influenced by adjacent Boc-aminomethyl.
- ¹H NMR : The Boc group’s tert-butyl protons would appear as a singlet at ~1.4 ppm, consistent with and .
Q & A
Q. How are stereochemical configurations [(1R,3R)] controlled during synthesis?
The synthesis of this compound requires precise stereochemical control, often achieved via asymmetric catalysis or chiral auxiliaries. For example, tert-butoxycarbonyl (Boc) protection of the amino group (as seen in analogous compounds) stabilizes intermediates during cyclopentane ring formation . Enantioselective fluorination can be performed using chiral ligands (e.g., cinchona alkaloids) to ensure the (R,R) configuration . Post-synthesis validation via X-ray crystallography or chiral HPLC is critical to confirm stereopurity .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- NMR Spectroscopy : , , and NMR identify fluorine placement and Boc-group integrity .
- HPLC-MS : Validates purity (>98%) and monitors deprotection steps (e.g., Boc removal with trifluoroacetic acid) .
- X-ray Crystallography : Confirms absolute stereochemistry and spatial arrangement of substituents .
Advanced Research Questions
Q. How does the Boc-protected amino group influence reactivity in downstream modifications?
The Boc group enhances stability during fluorination and cyclopentane ring closure by preventing unwanted nucleophilic attacks. However, it requires acidic conditions (e.g., TFA) for cleavage, which may affect acid-sensitive functional groups. Comparative studies with unprotected analogs show a 30–50% reduction in side reactions when Boc is used .
Q. What strategies resolve contradictions in reported biological activities of fluorinated cyclopentane analogs?
Q. How can cross-coupling reactions optimize functionalization of the cyclopentane core?
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups to the fluorinated cyclopentane. Key considerations:
- Protection : Boc groups remain stable under mild coupling conditions (e.g., 60°C, 12 h) .
- Fluorine Compatibility : Fluorine’s electronegativity enhances oxidative addition efficiency, yielding >80% coupling efficiency with iodophenyl boronic acids .
Methodological Challenges
Q. What are the limitations of current fluorination methods for this compound?
Direct fluorination of the cyclopentane ring often suffers from low regioselectivity. Alternatives include:
- Electrophilic Fluorination : Using Selectfluor® achieves 60–70% yield but requires anhydrous conditions .
- Late-Stage Fluorination : Fluorine incorporation via radical pathways (e.g., Mn-catalyzed) improves selectivity but may degrade Boc groups .
Q. How do computational models aid in predicting biological targets?
Molecular docking (e.g., AutoDock Vina) identifies potential interactions with cyclooxygenase-2 (COX-2) or GABA receptors. The fluorinated cyclopentane’s rigidity aligns with COX-2’s hydrophobic pocket, as seen in anti-inflammatory analogs . MD simulations further validate binding stability over 100 ns trajectories .
Data Reproducibility Guidelines
Q. What protocols ensure reproducibility in synthetic workflows?
- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track Boc deprotection .
- Purification : Silica gel chromatography (10–20% EtOAc in hexane) isolates the product with >95% purity .
- Storage : Store at –20°C under argon to prevent Boc-group hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
